tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate
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Description
Tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is a spirocyclic lactam that contains a tertiary amine and an ester group, which makes it an attractive target for drug discovery.5]octane-5-carboxylate.
Scientific Research Applications
- AAILs derived from commercially available tert-butyl-protected amino acids have been explored as efficient reactants and reaction media in peptide synthesis. These room-temperature ionic liquids provide a controlled strategy for amide formation during peptide assembly .
- The compound has been evaluated for its antibacterial properties against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). Further studies could explore its potential as an antimicrobial agent .
- tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate selectively enhances slow inactivation of voltage-gated sodium channels. It also regulates the collapse response mediator protein 2 (CRMP2), which is relevant in neurological research .
- The ligand plays an essential role in halogen exchange reactions. Understanding its behavior in such reactions can contribute to synthetic methodologies and catalysis .
- tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate serves as an intermediate in the synthesis of this compound. The synthetic route involves nitrosation, reduction, esterification, amino group protection, and condensation steps, yielding an overall yield of 59.5% .
Peptide Synthesis Using Boc-Amino Acid Ionic Liquids (AAILs)
Antibacterial Activity Screening
Voltage-Gated Sodium Channel Modulation
Halogen Exchange Reactions
Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)-5-azaspiro[2.5]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-11-7-10-20(14-22)12-16(20)21-17(23)25-13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCRMAQBNMOQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC2NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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